perfluorooctyl acrylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

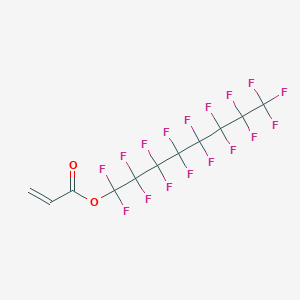

perfluorooctyl acrylate is a chemical compound with the molecular formula C11H3F17O2 and a molecular weight of 490.11 g/mol. It is known for its unique properties due to the presence of multiple fluorine atoms, making it highly hydrophobic and chemically stable.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of heptadecafluorooctyl prop-2-enoate typically involves the reaction of heptadecafluorooctanol with prop-2-enoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process .

Industrial Production Methods

Industrial production of heptadecafluorooctyl prop-2-enoate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

perfluorooctyl acrylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed

Oxidation: Formation of heptadecafluorooctanoic acid.

Reduction: Formation of heptadecafluorooctanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

perfluorooctyl acrylate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of fluorinated polymers.

Biology: Employed in the study of hydrophobic interactions and as a model compound for studying the behavior of fluorinated molecules in biological systems.

Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature and stability.

Industry: Utilized in the production of specialty coatings, lubricants, and surfactants.

Mecanismo De Acción

The mechanism of action of heptadecafluorooctyl prop-2-enoate is primarily based on its hydrophobic and chemically stable nature. The compound interacts with other molecules through van der Waals forces and hydrophobic interactions, making it useful in various applications where water repellency and chemical resistance are desired . The molecular targets and pathways involved in its action depend on the specific application and the environment in which it is used .

Comparación Con Compuestos Similares

perfluorooctyl acrylate can be compared with other fluorinated compounds such as:

Perfluorooctanoic acid (PFOA): Similar in terms of fluorine content but differs in its functional groups and applications.

Perfluorooctanesulfonic acid (PFOS): Another fluorinated compound with different functional groups and uses.

Fluorinated alcohols: Compounds like heptadecafluorooctanol share structural similarities but differ in their reactivity and applications.

The uniqueness of heptadecafluorooctyl prop-2-enoate lies in its specific combination of fluorine atoms and ester functional group, which imparts distinct properties and makes it suitable for specialized applications .

Actividad Biológica

Perfluorooctyl acrylate (PFOA) is a per- and polyfluoroalkyl substance (PFAS) that has garnered significant attention due to its unique chemical properties and potential biological effects. This article explores the biological activity of PFOA, focusing on its immunotoxicity, molecular interactions, and environmental implications, supported by case studies and research findings.

Overview of this compound

PFOA is characterized by its perfluorinated carbon chain, which imparts hydrophobic and lipophobic properties. These characteristics make it useful in various applications, including coatings and surfactants. However, the persistence of PFOA in the environment raises concerns regarding its bioaccumulation and potential health effects.

Immunotoxicity of PFOA

Recent studies have highlighted the immunotoxic effects of PFOA and related PFAS compounds. A comprehensive evaluation involving 147 PFAS substances revealed that approximately 21% exhibited bioactivity in human primary cell systems at nominal concentrations ranging from 1 to 60 micromolar. Notably, PFOA's response profile indicated potential immunosuppressive activity similar to established immunosuppressants like dexamethasone .

Table 1: Summary of Immunotoxic Effects of PFOA

| Study | Findings | Concentration Range | Mechanism |

|---|---|---|---|

| Patlewicz et al. (2022) | Identified immunosuppressive properties | 1-60 µM | Similar to dexamethasone |

| NTP (2016) | Reduced antibody response to vaccinations | Varies | Unknown mechanisms |

| EFSA (2020) | Suppression of T cell-dependent antibody production | Varies | Unknown mechanisms |

Molecular Mechanisms

The biological activity of PFOA may be attributed to several molecular mechanisms. Research indicates that PFOA interacts with cellular pathways involved in immune response modulation. The compound's structural features enable it to influence ubiquitin ligase activity and deubiquitylating enzyme (DUB) pathways, which are critical for regulating protein degradation and immune signaling .

Case Study: Phase Behavior Investigation

A study investigating the phase behavior of PFOA under high pressure provided insights into its molecular interactions. The research demonstrated that PFOA exhibits unique phase equilibria that can affect its biological availability and toxicity . Such studies are crucial for understanding how environmental factors influence the biological activity of PFAS compounds.

Environmental Impact and Bioaccumulation

PFOA's persistence in the environment poses significant risks to ecosystems and human health. Its ability to bioaccumulate in living organisms raises concerns about long-term exposure effects. The compound has been detected in various environmental matrices, including water sources and biota, indicating widespread contamination.

Table 2: Environmental Persistence of PFOA

| Medium | Detection Frequency | Implications |

|---|---|---|

| Water | High | Potential drinking water contamination |

| Soil | Moderate | Risk to terrestrial organisms |

| Biota | High | Bioaccumulation in food chains |

Propiedades

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H3F17O2/c1-2-3(29)30-11(27,28)9(22,23)7(18,19)5(14,15)4(12,13)6(16,17)8(20,21)10(24,25)26/h2H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFHKMSIZNZJZKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H3F17O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40572135 |

Source

|

| Record name | Heptadecafluorooctyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15498-45-0 |

Source

|

| Record name | Heptadecafluorooctyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.